8Z,11Z,14Z,17Z-二十碳四烯酸

描述

8Z,11Z,14Z,17Z-Eicosatetraenoic acid, also known as ω-3 Arachidonic acid, is a rare polyunsaturated fatty acid (PUFA) found in trace amounts in dietary sources . It is an eicosanoid present in marine lipids and is a minor n-3 PUFA . It is known to be essential for infant development and protects against heart disease, hypertension, thrombosis, and autoimmune and inflammatory disorders .

Molecular Structure Analysis

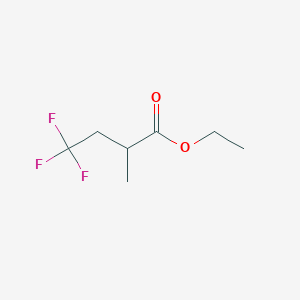

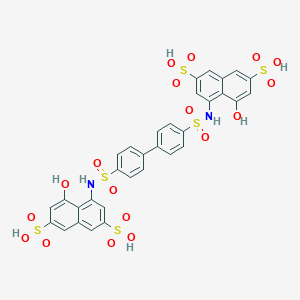

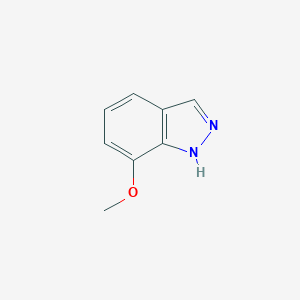

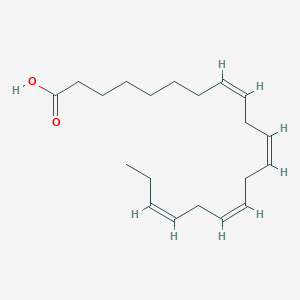

The molecular formula of 8Z,11Z,14Z,17Z-Eicosatetraenoic acid is C20H32O2 . It has four cis double bonds at positions 8, 11, 14, and 17 . The exact mass is 304.24023 .Physical And Chemical Properties Analysis

8Z,11Z,14Z,17Z-Eicosatetraenoic acid has a flash point of 14 °C and should be stored at −20°C . It is soluble in 0.1 M Na2CO3 (1.7 mg/ml), DMF (>100 mg/ml), DMSO (>100 mg/ml), and is miscible in ethanol . It is light sensitive .科学研究应用

用于合成氧脂

Sanfilippo 等人 (2019) 的研究重点是使用植物粉作为纯化加氧酶的替代品,用于制备源自二十碳五烯酸 (EPA) 的氧脂,包括二十碳四烯酸的形式。该方法在酶稳定性和有机合成中的适用性方面提供了优势,大豆提取物产生 15S-羟基-二十碳五烯酸,燕麦粉提取物产生不同的 EPA 环氧化物 (Sanfilippo、Paterna、Biondi 和 Patti,2019)。

酵母中的线粒体生物合成

Fox 等人 (2000) 讨论了酵母 Dipodascopsis uninucleata 从花生四烯酸中生物合成 3R-羟基-二十碳四烯酸,强调了线粒体在此过程中的作用。该合成涉及 CoASH、ATP、NAD+ 和 Mg2+,并显示 3-HETE 的手性为 95% R (Fox、Hamberg、Friend 和 Ratledge,2000)。

脂肪酸的化学延伸

Kuklev 和 Smith (2006) 报告了通过延长 α-亚麻酸、硬脂酸和二十碳五烯酸来合成二十碳四烯酸和其他脂肪酸。该过程产生二十碳四烯酸作为无色油,这对于生化研究非常重要 (Kuklev 和 Smith,2006)。

在脂氧合酶反应中的作用

Ivanov 等人 (2002) 合成了 16-羟基-二十碳四烯酸并将其作为脂氧合酶的底物进行了测试,揭示了其有效的氧化作用,并表明其在类似于花生四烯酸的酶活性位点的排列 (Ivanov、Romanov、Groza、Nigam、Kuhn 和 Myagkova,2002)。

在哮喘治疗中的潜力

Jones (2005) 的研究指出了靶向由 5-氧代-二十碳四烯酸激活的 OXE 受体的潜力,用于哮喘的治疗干预。鉴于嗜酸性粒细胞在哮喘炎症中的作用,这种方法可能非常重要 (Jones,2005)。

生物技术生产

Shin 等人 (2019) 展示了通过重组大肠杆菌细胞生物技术生产羟基化多不饱和脂肪酸,包括二十碳四烯酸衍生物。这种生产方法在生产生物活性化合物方面具有潜在应用 (Shin、Kang、Seo、Kim 和 Oh,2019)。

生物样品中的定量分析

Gachet 和 Gertsch (2016) 开发了一种在生物样品中定量分析二十碳四烯酸和相关化合物的的方法,这对于了解它们在生物过程中的作用非常重要 (Gachet 和 Gertsch,2016)。

安全和危害

作用机制

Target of Action

It is known that polyunsaturated fatty acids like bishomostearidonic acid generally interact with various proteins, enzymes, and cell membrane structures, influencing their function .

Mode of Action

Bishomostearidonic acid, like other polyunsaturated fatty acids, is involved in the biosynthesis process of very long chain polyunsaturated fatty acids. This process involves an alternating process of fatty acid desaturation and elongation . The desaturation is catalyzed by a unique class of oxygenases called front-end desaturases that introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids .

Biochemical Pathways

Bishomostearidonic acid is involved in the biosynthesis of very long chain polyunsaturated fatty acids. This desaturase works on a branching pathway of the biosynthesis, introducing a ∆8 double bond into elongated products LA or ALA, i.e. 20:2-11,14 or 20:3-11-14,17, giving rise to DGLA and ETA, respectively, which can then be desaturated by a Δ5 desaturase, giving ARA and EPA .

Pharmacokinetics

It is known that polyunsaturated fatty acids like bishomostearidonic acid are generally well absorbed and distributed throughout the body, incorporated into cell membranes, metabolized by various enzymes, and excreted via the biliary and renal routes .

Result of Action

The molecular and cellular effects of Bishomostearidonic acid’s action are primarily related to its role in the biosynthesis of very long chain polyunsaturated fatty acids. These fatty acids are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds (eicosanoids and docosanoids) involved in the regulation of various physiological activities in animals and humans .

Action Environment

The action, efficacy, and stability of Bishomostearidonic acid can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of polyunsaturated fatty acids .

属性

IUPAC Name |

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPCSDADVLFHHO-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920517 | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

8Z,11Z,14Z,17Z-eicosatetraenoic acid | |

CAS RN |

24880-40-8, 2091-26-1 | |

| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bishomostearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISHOMOSTEARIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?

A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []

Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?

A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []

Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?

A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []

Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?

A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.

Q5: What is the bioavailability of orally administered 5,6-DiHETE?

A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []

Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?

A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.

Q7: Where can 5,6-DiHETE be found naturally?

A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []

Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?

A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。